Bis(heptadecafluorooctyl)phosphinic acid
Overview
Description
Bis(heptadecafluorooctyl)phosphinic acid, also known by its IUPAC name as P,P-Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phosphinic acid, is a chemical compound with the molecular formula C16HF34O2P . This compound is characterized by its high molecular weight of 902.1 g/mol and its unique structure, which includes a phosphinic acid group bonded to two heptadecafluorooctyl groups. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(heptadecafluorooctyl)phosphinic acid typically involves the reaction of heptadecafluorooctyl iodide with a phosphinic acid derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Bis(heptadecafluorooctyl)phosphinic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinic acid group to a phosphine.
Substitution: The heptadecafluorooctyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphines, and substituted derivatives of this compound . These products have distinct chemical properties and are used in various scientific and industrial applications.
Scientific Research Applications
Bis(heptadecafluorooctyl)phosphinic acid has a wide range of applications in scientific research, including:
Polymer Formation Studies: It is used in the study of polymer formation when bound to metals like cobalt, which has implications for materials science and engineering.
Photo-Triggered Release Studies: Research has shown that compounds similar to this compound can release metaphosphorous acid upon exposure to light, making them useful in photochemistry.
Coordination Chemistry:
Synergistic Extraction Studies: It is used in the extraction of heavy lanthanide ions, demonstrating its potential in separation science and hydrometallurgy.
Mechanism of Action
The mechanism of action of Bis(heptadecafluorooctyl)phosphinic acid involves its interaction with molecular targets through its phosphinic acid group. This group can form strong bonds with metal ions, facilitating the formation of complexes that are essential in various chemical processes . The heptadecafluorooctyl groups provide hydrophobic properties, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
- Bis(2,4,4-trimethylpentyl)phosphinic acid
- Bis(mesitoyl)phosphinic acid
- Bis(perfluorooctyl)phosphinic acid
Uniqueness
Bis(heptadecafluorooctyl)phosphinic acid is unique due to its long heptadecafluorooctyl chains, which impart distinct hydrophobic properties and influence its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring specific chemical behaviors, such as in the formation of polymers and coordination complexes.
Properties
IUPAC Name |
bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16HF34O2P/c17-1(18,5(25,26)9(33,34)13(41,42)43)3(21,22)7(29,30)11(37,38)15(47,48)53(51,52)16(49,50)12(39,40)8(31,32)4(23,24)2(19,20)6(27,28)10(35,36)14(44,45)46/h(H,51,52) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELPOXSOCHBAEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)P(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(C8F17)2P(=O)OH, C16HF34O2P | |
Record name | Phosphinic acid, P,P-bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543001 | |
Record name | Bis(heptadecafluorooctyl)phosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
902.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40143-79-1 | |
Record name | Bis(heptadecafluorooctyl)phosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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